4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide
Übersicht
Beschreibung
4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community for its potential applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a role in pain modulation.
Wirkmechanismus
EMA401 works by selectively blocking the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which is expressed on sensory neurons involved in pain transmission. By blocking the this compound, EMA401 inhibits the release of pro-inflammatory cytokines and neuropeptides, which are involved in pain signaling.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal off-target effects, as it selectively targets the this compound. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 8 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EMA401 is its specificity for the 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide, which allows for targeted inhibition of pain signaling without affecting other physiological processes. However, one limitation is that EMA401 has only been tested in a limited number of animal models of pain, and its efficacy in other models has not been fully established.
Zukünftige Richtungen
For EMA401 research include further preclinical and clinical studies to determine its efficacy in other types of chronic pain, as well as studies to optimize dosing and administration. Additionally, researchers may investigate the potential for combining EMA401 with other pain medications to enhance its effects.
Wissenschaftliche Forschungsanwendungen
EMA401 has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of chronic pain. In preclinical studies, EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. Clinical studies have shown promising results in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-15-8-7-12(10-14(15)20(22)23)16(21)19-17(25)18-13-6-4-5-11(2)9-13/h4-10H,3H2,1-2H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWKWHLJTYQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.